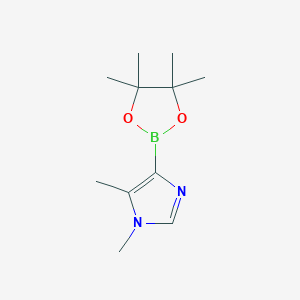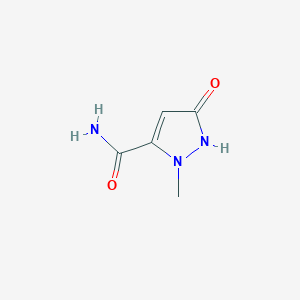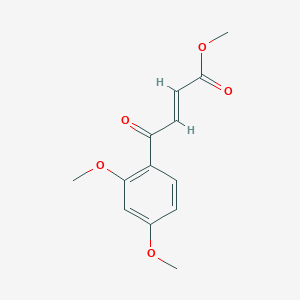
Isopropyl 6-(hydroxymethyl)picolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 6-(hydroxymethyl)picolinate is an organic compound derived from picolinic acid It features an isopropyl ester group and a hydroxymethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-(hydroxymethyl)picolinate typically involves the esterification of 6-(hydroxymethyl)picolinic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: 6-(carboxymethyl)picolinic acid.
Reduction: 6-(hydroxymethyl)picolinic alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 6-(hydroxymethyl)picolinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.
Wirkmechanismus
The mechanism of action of isopropyl 6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-(hydroxymethyl)picolinate
- Ethyl 6-(hydroxymethyl)picolinate
- Propyl 6-(hydroxymethyl)picolinate
Uniqueness
Isopropyl 6-(hydroxymethyl)picolinate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl counterparts, the isopropyl ester provides different steric and electronic effects, potentially leading to varied reactivity and biological activity .
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-5-3-4-8(6-12)11-9/h3-5,7,12H,6H2,1-2H3 |
InChI-Schlüssel |
LYJLJDHLUXSEQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CC=CC(=N1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)

![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)







